molecular formula C14H21N3O4 B2717974 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2091419-29-1

4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2717974
CAS No.: 2091419-29-1
M. Wt: 295.339
InChI Key: YKSPYNGBYISAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . The molecule also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butoxycarbonyl (BOC) protecting groups . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy . The 1H-NMR and 13C-NMR spectra provide information about the types of hydrogen and carbon atoms present in the molecule, their chemical environments, and how they are connected .


Chemical Reactions Analysis

The compound can undergo various chemical reactions depending on the conditions. For example, the BOC group can be removed under acidic conditions to reveal the amine group . The compound can also participate in reactions involving the pyrazolo[1,5-a]pyridine core .

Scientific Research Applications

Reactivity and Synthetic Applications

One study highlights the synthesis and reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, showing how carboxylic acids chlorides can react with amines to form corresponding amides, indicating the compound's utility in forming crystalline substances through acylation reactions (Mironovich & Shcherbinin, 2014). This process involves triethylamine and dioxane, underlining the compound's versatility in organic synthesis.

Another research effort describes the synthesis of 4-functionalized pyridine-based ligands, highlighting the potential of using different functional groups (e.g., aminomethyl, oxazolinyl) to create terdentate ligands for metal ions. This underscores the compound's role in the development of complex ligands for metal coordination, which could be pivotal in catalysis or material science (Vermonden et al., 2003).

Further illustrating the compound's synthetic utility, another study focused on the condensation of carboxylic acids with non-nucleophilic N-heterocycles using di-tert-butyl dicarbonate (Boc2O), leading to a wide range of acylated products. This research indicates the compound's relevance in synthesizing complex organic molecules with high functional group compatibility, expanding its applications in organic synthesis (Umehara, Ueda, & Tokuyama, 2016).

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it is handled and used. Standard safety precautions should be taken when handling the compound, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-7-9-5-4-6-17-11(9)10(8-16-17)12(18)19/h8-9H,4-7H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSPYNGBYISAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN2C1=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.